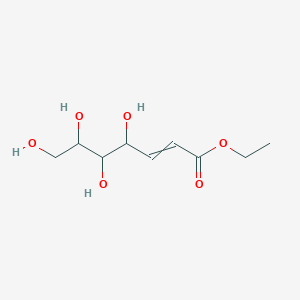![molecular formula C17H15N3O2 B5531642 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5531642.png)
2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related phthalazine derivatives and acetamides has been extensively studied. For instance, acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have shown anti-inflammatory and analgesic activities, indicating the significance of the bicyclic derivatives and the influence of alkoxyphenyl substituents (Mazzone et al., 1987). Moreover, the synthesis of pyridine, pyridazine, and phthalazine derivatives from ethyl 2-arylhydrazono-3-butyrates has been demonstrated, highlighting the chemical versatility of these compounds (Rady & Barsy, 2006).
Molecular Structure Analysis
Molecular structure elucidation is crucial for understanding the chemical behavior of compounds. Studies have used spectroscopic and magnetic resonance techniques to determine the structure of polymers derived from phthalazine derivatives, aiding in the comprehension of their molecular arrangements and behavior (Paventi et al., 1996).
Chemical Reactions and Properties
Phthalazine derivatives undergo a variety of chemical reactions, leading to the creation of new compounds with potential biological activities. For example, N-aryl substituted phenyl acetamide analogs of phthalazines have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating the potential for medicinal applications (Kumar et al., 2019).
Physical Properties Analysis
The study of physical properties, such as crystal structure and bonding, provides insight into the stability and solubility of compounds. Research on N-(2-Methylphenyl)acetamide, a structurally related compound, reveals information about its crystalline structure and bond parameters, which are essential for understanding the physical characteristics of similar acetamides (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of phthalazine derivatives, such as their reactivity and interaction with other compounds, are of great interest. Studies on the synthesis and antimicrobial activity of phthalazin-1(2H)-one derivatives have shown that these compounds possess significant biological activities, illustrating the importance of chemical properties in the development of new pharmaceuticals (Sridhara et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and development of such compounds could involve further exploration of their potential biological activities, optimization of their synthesis procedures, and detailed investigation of their mechanism of action. This could lead to the development of new drugs or therapeutic agents .
Eigenschaften
IUPAC Name |
2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-8-12(9-7-11)16-13-4-2-3-5-14(13)17(22)20(19-16)10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGIGKSRNUVETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5531560.png)

![2-methyl-8-[4-(5-methyl-2-furyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5531576.png)
![4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid](/img/structure/B5531581.png)
![1-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}isoquinoline](/img/structure/B5531589.png)
![3-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5531594.png)
![8-[(4-hydroxyphenyl)acetyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531599.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5531601.png)
![1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5531603.png)


![4-{4-[4-(propylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5531627.png)
![1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5531631.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5531649.png)